molecular formula C24H32N4O4 B12698170 Phenylalanyl-lysyl-phenylalanine CAS No. 63472-64-0

Phenylalanyl-lysyl-phenylalanine

Katalognummer: B12698170
CAS-Nummer: 63472-64-0
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: KLXQWABNAWDRAY-HBMCJLEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylalanyl-lysyl-phenylalanine is a tripeptide composed of three amino acids: phenylalanine, lysine, and phenylalanine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of phenylalanine and lysine in its structure imparts unique properties that make it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-lysyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of lysine and the final phenylalanine. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to express the peptide, which is then extracted and purified. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Phenylalanyl-lysyl-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: The lysine residue can undergo substitution reactions due to its reactive amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can react with the lysine residue under mild conditions.

Major Products

    Oxidation: Quinone derivatives of phenylalanine.

    Reduction: Reduced forms of the peptide with altered side chains.

    Substitution: Modified peptides with substituted lysine residues.

Wissenschaftliche Forschungsanwendungen

Phenylalanyl-lysyl-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in antimicrobial and anticancer research.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of phenylalanyl-lysyl-phenylalanine involves its interaction with specific molecular targets. The phenylalanine residues can engage in hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by blocking signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Phenylalanyl-lysyl-phenylalanine can be compared to other tripeptides such as:

    Glycyl-glycyl-glycine: Lacks the aromatic and basic side chains, resulting in different chemical properties.

    Leucyl-leucyl-leucine: Contains hydrophobic leucine residues, leading to distinct biological activities.

    Arginyl-lysyl-arginine: Features basic arginine residues, which confer unique reactivity and interactions.

This compound is unique due to the combination of aromatic phenylalanine and basic lysine residues, which provide a balance of hydrophobic and ionic interactions.

Eigenschaften

CAS-Nummer

63472-64-0

Molekularformel

C24H32N4O4

Molekulargewicht

440.5 g/mol

IUPAC-Name

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H32N4O4/c25-14-8-7-13-20(27-22(29)19(26)15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20+,21-/m0/s1

InChI-Schlüssel

KLXQWABNAWDRAY-HBMCJLEFSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.